molecular formula C9H11FN2 B1473678 7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine CAS No. 1259326-50-5

7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine

Cat. No. B1473678
M. Wt: 166.2 g/mol
InChI Key: NNAHQMFKVYLHRC-UHFFFAOYSA-N
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Description

“7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” is a chemical compound1. However, detailed information about this specific compound is not readily available. It’s worth noting that tetrahydroisoquinolines (THIQ) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders2.



Synthesis Analysis

Unfortunately, specific synthesis information for “7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” is not available. However, THIQs are generally synthesized through cyclization of an N-acyl derivative of β-phenylethylamine2.



Molecular Structure Analysis

The molecular structure of “7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” is not explicitly available. However, the InChI code for a similar compound, “7-fluoro-3,4-dihydro-1 (2H)-isoquinolinone”, is 1S/C9H8FNO/c10-7-2-1-6-3-4-11-9 (12)8 (6)5-7/h1-2,5H,3-4H2, (H,11,12)1.



Chemical Reactions Analysis

Specific chemical reactions involving “7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” are not available.



Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” are not explicitly available. However, a similar compound, “7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one”, has a molecular weight of 165.17 and a melting point of 117-119°C1.


Scientific Research Applications

Synthesis and Chemical Transformations

Research on the synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives highlights their utility as intermediates in the development of potential central nervous system (CNS) drug candidates. One study details a simple procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which, through various transformations, can lead to the production of 1-substituted 8-amino-tetrahydroisoquinolines and novel tetrahydroisoquinoline derivatives useful as CNS drug candidates (Hargitai et al., 2018).

Neuropharmacological Applications

The antidepressant-like actions of isoquinoline derivatives, including the modulation of self-care behavior in rodent models, have been documented. For instance, 7-Fluoro-1,3-diphenylisoquinoline-1-amine showed effectiveness in reversing stress-induced behavioral alterations in rats by modulating glutamatergic and GABAergic systems (Pesarico et al., 2017).

Medicinal Chemistry

The optimization of pharmacological agents through molecular modifications, such as beta-fluorination of tetrahydroisoquinolines, demonstrates the ability to enhance the selectivity and potency of inhibitors targeting phenylethanolamine N-methyltransferase (PNMT), indicating the potential for developing selective CNS drugs (Grunewald et al., 2006).

Diagnostic Applications

The development of radiopharmaceuticals for positron emission tomography (PET) imaging also highlights the utility of fluoroisoquinoline derivatives. Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240) is a novel compound for detecting neurofibrillary tangles in the human brain, crucial for studying neurodegenerative diseases like Alzheimer's (Collier et al., 2017).

Future Directions

The future directions for “7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” are not explicitly available. However, due to the diverse biological activities of THIQ based compounds, there is significant interest in the scientific community for the development of novel THIQ analogs with potent biological activity2.


Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specialized databases or scientific literature.


properties

IUPAC Name

7-fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h3-4,12H,1-2,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNAHQMFKVYLHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=CC(=C(C=C21)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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